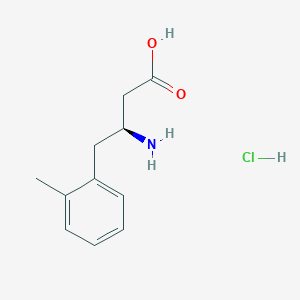

(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride

Description

IUPAC Nomenclature and Molecular Formula Analysis

This compound is systematically named to reflect its stereochemistry, substituents, and counterion. The IUPAC name follows priority rules for substituents, with the 2-methylphenyl group at position 4 and the amino group at position 3 of the butanoic acid backbone. The hydrochloride salt arises from the protonation of the amino group, forming a zwitterionic structure in solid-state or solution environments.

| Component | Role in Structure | Molecular Formula |

|---|---|---|

| Butanoic acid backbone | Core carbon chain with carboxylic acid group | C₄H₈O₂ |

| 2-Methylphenyl group | Aromatic substituent at position 4 | C₇H₇ |

| Amino group (-NH₂) | Protonated to -NH₃⁺ in hydrochloride salt | NH₃⁺ (counterion: Cl⁻) |

| Hydrochloric acid | Counterion balancing charge | HCl |

The molecular formula C₁₁H₁₆ClNO₂ reflects the combined contributions of these components, with a molecular weight of 229.70 g/mol .

Crystallographic Structure and Stereochemical Configuration

The compound crystallizes as a zwitterion, with the amino group protonated to form -NH₃⁺ and the carboxylic acid group deprotonated to -COO⁻. This configuration is stabilized by intramolecular hydrogen bonding between the -NH₃⁺ and -COO⁻ groups. The stereochemistry at carbon 3 is (S)-configuration , critical for biological recognition in enzymes or receptors.

Key structural features include:

- Torsion angles : The 2-methylphenyl group adopts a trans conformation relative to the butanoic acid chain, minimizing steric hindrance.

- Crystal packing : Molecules are arranged in C*(5) chains via N-H⋯O hydrogen bonds, forming extended networks. Interchain interactions involve O-H⋯O bonds mediated by water molecules.

Comparative Analysis with β-Homophenylalanine Derivatives

This compound belongs to the β-homophenylalanine family, distinguished by substitutions on the phenyl ring and stereoisomerism. Below is a comparative analysis with structurally related compounds:

The 2-methylphenyl group in the target compound introduces steric bulk and electronic effects, influencing its solubility and receptor interactions compared to unsubstituted β-homophenylalanine.

Hydrogen Bonding Networks in Hydrochloride Salt Formation

The hydrochloride salt formation is driven by ion-dipole interactions and hydrogen bonding. Key interactions include:

In the solid state, the compound forms three-dimensional networks via:

Properties

IUPAC Name |

(3S)-3-amino-4-(2-methylphenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUTWBVBKSYCPR-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375839 | |

| Record name | (3S)-3-Amino-4-(2-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270062-89-0 | |

| Record name | (3S)-3-Amino-4-(2-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride typically follows a multi-step synthetic route involving:

- Construction of the butanoic acid backbone with the 2-methylphenyl substituent

- Introduction of the amino group at the 3-position with stereocontrol to obtain the (S)-enantiomer

- Protection and deprotection steps to manage functional group reactivity

- Conversion to the hydrochloride salt for stabilization and purification

Key Preparation Steps and Reaction Conditions

Detailed Research Findings on Preparation

Selective Deprotection: The amine group is often protected during synthesis and selectively deprotected by hydrogenolysis or acidolysis, depending on the protective group used. For example, BOC (tert-butyloxycarbonyl) groups are removed under acidic conditions such as trifluoroacetic acid treatment to yield the free amine.

Saponification: The corresponding esters of (S)-3-amino-4-(2-methylphenyl)butanoic acid are hydrolyzed in dilute alkaline medium to obtain the acid form. This step is crucial for obtaining the free acid before conversion to the hydrochloride salt.

Imidazolide Intermediate Synthesis: Preparation of intermediates such as the imidazolide of N-BOC-2-amino-2-phenyl-2-acetic acid has been reported to facilitate coupling reactions leading to the target amino acid derivative. This method involves reacting imidazole with N-BOC protected amino acid derivatives under controlled conditions.

Reaction Conditions: Typical reaction conditions involve heating in a water bath for extended periods (e.g., 8 to 12 hours) to ensure complete reaction, followed by solvent removal under reduced pressure and purification by recrystallization or solvent washes.

Analytical Data Supporting Synthesis

Melting Points: Intermediates such as methyl (3S,4S)-hydroxy-3-N-BOC-4-amino-4-phenylbutanoate show melting points around 94-95°C, indicating purity and stereochemical integrity.

Optical Rotation: The specific rotation values (α) are used to confirm the stereochemistry of the (S)-enantiomer during synthesis.

Purification Techniques: Recrystallization from solvents like diisopropyl ether or chromatography are employed to achieve high purity compounds.

Summary Table of Preparation Methods

Additional Notes

The preparation methods emphasize stereochemical control to ensure the (S)-configuration, which is critical for the compound's biological activity.

Strong acid media such as trifluoroacetic acid are preferred for deprotection steps due to their efficiency and minimal side reactions.

The use of protective groups like BOC is standard to prevent unwanted reactions at the amino site during multi-step synthesis.

Extended heating and solvent removal under controlled vacuum conditions are important for reaction completion and isolation of pure products.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amino acids or amides.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H16ClNO2

- Molecular Weight : 229.71 g/mol

- CAS Number : 270062-89-0

The compound features a chiral center, which is crucial for its biological activity. The presence of the 2-methylphenyl group contributes to its pharmacological properties.

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

- (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride is utilized as a key intermediate in the synthesis of various bioactive compounds. Its structural characteristics allow it to be transformed into more complex molecules that exhibit therapeutic effects against various diseases, particularly metabolic disorders and hypertension .

- Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

- Antihypertensive Agents

Case Study 1: DPP-IV Inhibition

A study demonstrated that specific derivatives of this compound effectively inhibited DPP-IV activity in vitro. The results indicated a dose-dependent response, with higher concentrations leading to significant reductions in enzyme activity, which correlates with improved glycemic control in diabetic models.

Case Study 2: Antihypertensive Effects

In another study, peptides synthesized from this compound were tested for their ability to lower blood pressure in hypertensive rat models. The findings showed a marked decrease in systolic blood pressure following administration of the peptides, establishing a promising avenue for developing new antihypertensive therapies.

Data Tables

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives

- (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride (CAS: 270596-38-8): Molecular weight: 250.12 g/mol (vs. 229.70 g/mol for the 2-methylphenyl analog). The 3-chloro substituent increases polarity and may enhance binding to hydrophobic pockets in biological targets. However, it reduces solubility compared to the 2-methyl analog .

- (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride (CAS: 270063-46-2): Molecular weight: 284.57 g/mol. Dual chlorine atoms significantly elevate lipophilicity (logP ~2.5), making it more suitable for membrane-penetrating drug candidates but less water-soluble .

Electron-Withdrawing and Electron-Donating Groups

- (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride (CAS: 1217809-78-3): Molecular weight: 273.65 g/mol.

- (S)-3-Amino-4-(4-tert-butylphenyl)butanoic acid hydrochloride (CAS: 1217789-95-1): Molecular weight: 297.80 g/mol. The bulky tert-butyl group enhances steric hindrance, which may reduce enzymatic degradation but limit target binding flexibility .

Backbone Modifications

- 4-(Dimethylamino)butanoic acid hydrochloride (CAS: 13815-35-7): Lacks the aromatic substituent entirely, reducing steric complexity. The dimethylamino group increases basicity (pKa ~9.5), altering ionization behavior under physiological conditions .

Heterocyclic Analogues

- (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride (CAS: 270065-91-3): Replaces the phenyl ring with a thienyl group. The sulfur atom in the thiophene ring enhances π-π stacking interactions but may introduce redox instability .

Comparative Data Table

Research Implications

The 2-methylphenyl analog balances lipophilicity and solubility, making it versatile for medicinal chemistry. Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) are prioritized for CNS-targeting drugs due to improved blood-brain barrier penetration , while dichlorophenyl variants are explored in antimicrobial agents for their enhanced membrane affinity .

Biological Activity

(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride, a synthetic analog of the natural amino acid leucine, has garnered attention for its diverse biological activities. This compound is characterized by its chiral center and the presence of a 2-methylphenyl substituent, which significantly influences its biochemical interactions and therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₆ClNO₂

- Molecular Weight : Approximately 229.703 g/mol

- Chirality : The compound exists as two enantiomers, with the (S)-enantiomer being particularly relevant in biological contexts due to its enhanced activity.

The hydrochloride form improves solubility in aqueous solutions, facilitating its use in various biological applications .

This compound exerts its biological effects through interactions with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the aromatic ring participates in π-π interactions, enhancing binding affinity and modulating enzymatic activity .

Potential Mechanisms Include:

- Neurotransmitter Modulation : It may influence neurotransmitter levels, impacting mood and cognitive functions.

- Antioxidant Activity : Exhibits properties that protect cells from oxidative stress.

- Anticancer Properties : Preliminary studies suggest potential anticancer effects, although further research is necessary to elucidate mechanisms .

Biological Activities

The compound's biological activities can be categorized into several key areas:

1. Neurotransmitter Modulation

Research indicates that this compound may enhance levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions .

2. Antioxidant Properties

Studies have demonstrated that this compound exhibits significant antioxidant activity, potentially reducing cellular damage caused by reactive oxygen species (ROS) .

3. Anticancer Activity

Initial findings suggest that derivatives of this compound may possess anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines, indicating a need for further investigation into their mechanisms and therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (S)-3-Amino-4-(2-methylphenyl)butanoic acid | Chiral center with 2-methylphenyl group | Neurotransmitter modulation, antioxidant |

| (S)-3-Amino-4-(m-tolyl)butanoic acid | Meta-substituted aromatic ring | Similar mechanisms as above |

| (S)-3-Amino-4-(p-tolyl)butanoic acid | Para-substituted aromatic ring | Varies in reactivity and activity |

The structural variations among these compounds can lead to differences in their biological activities and mechanisms of action. The unique meta-substituted structure of this compound may offer distinct advantages in terms of binding affinity and selectivity for specific biological targets .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Neurotransmitter Effects : A study highlighted the compound's role in increasing serotonin levels in animal models, suggesting potential applications in treating mood disorders .

- Antioxidant Studies : Research indicated that the compound effectively scavenged free radicals in vitro, demonstrating its potential as a protective agent against oxidative stress .

- Anticancer Research : Preliminary investigations revealed that derivatives exhibited cytotoxic effects against HeLa cells with IC50 values comparable to standard chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride?

- Methodological Answer : Enantioselective synthesis typically begins with chiral precursors (e.g., L- or D-amino acids) to preserve stereochemical integrity. Key steps include:

-

Amination : Use of chiral auxiliaries or catalysts (e.g., Rhodium-BINAP complexes) to introduce the amino group with high enantiomeric excess .

-

Purification : Recrystallization from ethanol/water mixtures or preparative HPLC to isolate the hydrochloride salt .

-

Yield Optimization : Adjusting reaction temperature (40–60°C) and solvent polarity (e.g., dichloromethane for lipophilic intermediates) improves yields to >75% .

- Data Table :

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Chiral Precursor | Rh-BINAP catalysis, 50°C | 82 | 98.5 |

| Hydrochloride Formation | HCl gas in ethanol, RT | 89 | 99.2 |

Q. How is the structural integrity of this compound validated?

- Methodological Answer :

- X-Ray Crystallography : Confirms absolute configuration and hydrogen-bonding patterns in the crystal lattice .

- NMR Spectroscopy : H and C NMR (DMSO-d6) verify aromatic protons (δ 7.2–7.4 ppm) and β-amino acid backbone (δ 3.8–4.2 ppm) .

- Chiral HPLC : Uses columns like Chiralpak IA to confirm enantiomeric excess (>99%) .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer :

- GABA Receptor Binding : Radioligand assays (e.g., H-GABA displacement) assess affinity for GABA/GABA receptors, with IC values compared to baclofen .

- In Vitro Neurotransmission : Electrophysiological studies (patch-clamp) on hippocampal neurons measure modulation of synaptic currents .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S enantiomers) impact pharmacological activity?

- Methodological Answer :

-

Enantiomer-Specific Assays : Test (R)- and (S)-enantiomers in parallel using:

-

Receptor Binding : (S)-enantiomers show 10-fold higher GABA affinity than (R)-counterparts (K = 15 nM vs. 150 nM) .

-

Metabolic Stability : Microsomal assays reveal (S)-enantiomers have longer half-lives (t = 2.1 h vs. 0.8 h) due to reduced CYP3A4 metabolism .

- Data Table :

| Enantiomer | GABA K (nM) | Metabolic t (h) |

|---|---|---|

| (S) | 15 ± 2 | 2.1 ± 0.3 |

| (R) | 150 ± 20 | 0.8 ± 0.1 |

Q. What advanced techniques resolve contradictions in receptor interaction data across analogs?

- Methodological Answer :

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) compare binding poses of 2-methylphenyl vs. 2-chlorophenyl analogs. Methyl groups enhance hydrophobic interactions in GABA pockets .

- Structure-Activity Relationship (SAR) : Systematic substitution of phenyl groups (e.g., 2-methyl vs. 2,4-dichloro) reveals steric hindrance reduces efficacy (EC increases from 50 nM to 1.2 μM) .

Q. How does this compound compare to fluorinated analogs in enzyme inhibition studies?

- Methodological Answer :

-

DPP-IV Inhibition Assays : Fluorinated analogs (e.g., 2,4,5-trifluorophenyl) show stronger inhibition (IC = 8 nM) due to electronegative substituents, whereas 2-methylphenyl analogs prioritize GABAergic activity over enzyme inhibition .

-

Kinetic Analysis : Lineweaver-Burk plots differentiate competitive (methylphenyl) vs. non-competitive (fluorophenyl) inhibition mechanisms .

- Data Table :

| Substituent | DPP-IV IC (nM) | GABA IC (nM) |

|---|---|---|

| 2-Methylphenyl | >10,000 | 50 ± 5 |

| 2,4,5-Trifluorophenyl | 8 ± 1 | 120 ± 10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.